(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
The compound “(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone” is a complex organic molecule. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .
Molecular Structure Analysis
Quinoxaline is a bicyclic compound, consisting of a benzene ring fused to a pyrazine ring . The azepane is a seven-membered ring with one nitrogen atom. The fluorophenyl group is a phenyl ring with a fluorine substituent.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, especially at the nitrogen atoms or at the 2 and 3 positions of the ring . The reactivity of the azepane and fluorophenyl groups would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the fluorine atom, the size and shape of the azepane ring, and the electronic properties of the quinoxaline moiety .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUDGEYDVPYBQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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